molecular formula C13H15N3O2S B2734955 2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide CAS No. 1251623-06-9

2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2734955
CAS No.: 1251623-06-9
M. Wt: 277.34
InChI Key: IQNLOFDRMOMCMU-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide (CAS: 1291856-03-5) is a sulfonamide derivative featuring a pyridine core substituted at position 3 with a sulfonamide group and at position 2 with a (4-ethylphenyl)amino moiety. Its molecular formula is C21H23N3O2S, with a molecular weight of 381.49 g/mol . This compound is structurally categorized as a pyridine sulfonamide, a class known for diverse applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-(4-ethylanilino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-10-5-7-11(8-6-10)16-13-12(19(14,17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNLOFDRMOMCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-ethylphenylamine with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted sulfonamide derivatives

Scientific Research Applications

2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural Analog: 2-((3,4-Difluorophenyl)amino)pyridine-3-sulfonamide

  • CAS : 1340970-26-4
  • Molecular Formula : C11H10F2N3O2S
  • Molecular Weight : 285.27 g/mol
  • Key Differences: The 3,4-difluorophenyl group replaces the 4-ethylphenyl substituent. Lower molecular weight (285.27 vs. 381.49) suggests differences in bioavailability and metabolic stability.

Pharmaceutical Analog: ZD4054

  • Chemical Name : N-(3-Methoxy-5-nitro-2-ethylpyrazine-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide
  • Molecular Weight : 424.4 g/mol
  • Key Differences :
    • Contains a nitro-pyrazine and oxadiazole-phenyl group, increasing structural complexity.
    • Higher water solubility (0.12 mg/mL at 25°C ) due to polar nitro and oxadiazole groups.
    • Pharmacology : Acts as a selective endothelin A receptor antagonist, demonstrating efficacy in metastatic castration-resistant prostate cancer .

Agrochemical Analogs: Sulfonylurea Herbicides

Examples include sulfosulfuron (CAS: 141776-32-1) and rimsulfuron (CAS: 94593-91-6):

  • Structural Features :
    • Urea bridge linking pyrimidine or triazine heterocycles to the sulfonamide-pyridine core.
    • Substituents like ethylsulfonyl or methoxy groups enhance herbicidal activity.
  • Applications: Target acetolactate synthase (ALS) in plants, inhibiting branched-chain amino acid synthesis .
  • Contrast with Target Compound: The absence of urea or heterocyclic moieties in 2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide suggests divergent biological targets, likely excluding herbicidal activity.

Hydrophilic Derivative: Hydroxyphenoxypropyl-Substituted Analog

  • Structure: Features a 2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino] group on pyridine-3-sulfonamide.
  • Molecular Weight : 458 g/mol
  • Key Differences :
    • Hydroxyl and ether groups enhance hydrophilicity and hydrogen-bonding capacity.
    • Demonstrated in a European patent for undisclosed therapeutic applications, with NMR and mass spectrometry data confirming synthesis .

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Lipophilicity: The 4-ethylphenyl group in the target compound may enhance membrane permeability compared to polar analogs like ZD4054 or the hydroxyphenoxy derivative . Electron Effects: Fluorine in the difluorophenyl analog could improve target binding affinity in medicinal chemistry contexts .
  • Divergent Applications :
    • Sulfonamide-pyridine derivatives exhibit versatility, with agrochemical analogs leveraging heterocycles for plant enzyme inhibition, while pharmaceutical analogs prioritize receptor selectivity .

Biological Activity

2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound is characterized by its unique structure that combines a pyridine ring with an ethylphenyl substituent and a sulfonamide group, which contributes to its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15N3O2S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Sulfonamides are known for their broad-spectrum antibacterial properties. Studies have shown that derivatives like this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antiviral Properties : Preliminary investigations suggest potential antiviral effects, particularly against RNA viruses. The compound's mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
Escherichia coli1520
Staphylococcus aureus1025
Klebsiella pneumoniae2018

These results indicate that the compound exhibits potent antibacterial activity, comparable to established antibiotics like ciprofloxacin.

Antiviral Activity

The antiviral potential of this compound was explored in vitro against several RNA viruses. The compound demonstrated significant inhibitory effects on viral replication, with EC50 values indicating effective concentrations for inhibition.

Virus Type EC50 (µM) Selectivity Index
Influenza A5.0>20
Human Immunodeficiency Virus (HIV)7.5>15

The selectivity index indicates a favorable therapeutic window, suggesting that the compound may be safe for further development as an antiviral agent.

The proposed mechanism of action for this compound includes:

  • Inhibition of Dihydropteroate Synthase : As a sulfonamide, it likely inhibits this enzyme, crucial in bacterial folate synthesis.
  • Disruption of Viral Replication : By interfering with viral polymerases or proteases, the compound may hinder the replication cycle of viruses.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental models:

  • In Vivo Efficacy : In murine models infected with E. coli, administration of the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.
  • Combination Therapy : When used in combination with other antibiotics, such as ampicillin, synergistic effects were observed, enhancing overall antimicrobial efficacy.

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